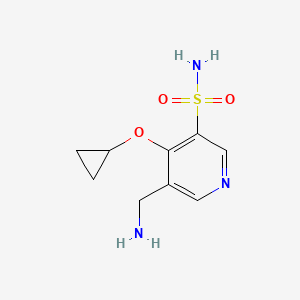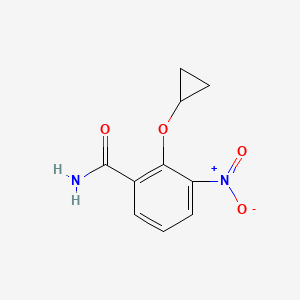![molecular formula C14H10Cl2N2OS2 B14811909 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is a chemical compound with a complex structure that includes dichlorophenyl, thienyl, and acrylamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves the reaction of 2,3-dichloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-nitrobenzamide
Uniqueness
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to its combination of dichlorophenyl, thienyl, and acrylamide groups. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds .
Properties
Molecular Formula |
C14H10Cl2N2OS2 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(E)-N-[(2,3-dichlorophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H10Cl2N2OS2/c15-10-4-1-5-11(13(10)16)17-14(20)18-12(19)7-6-9-3-2-8-21-9/h1-8H,(H2,17,18,19,20)/b7-6+ |
InChI Key |
AVTBNKVTBFNZTF-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide](/img/structure/B14811827.png)
![(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B14811829.png)

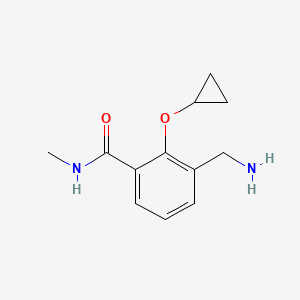

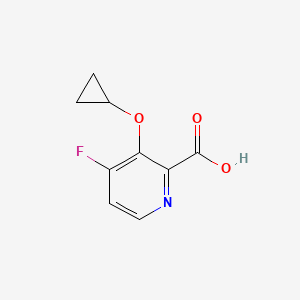
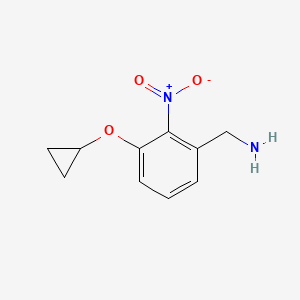
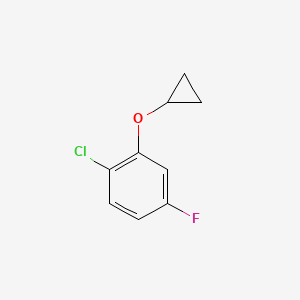

![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
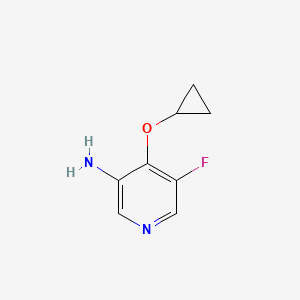
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)
